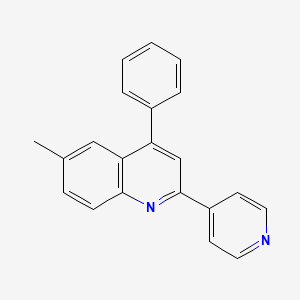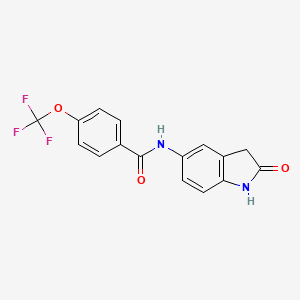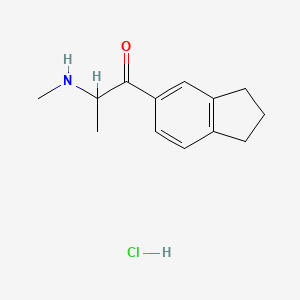![molecular formula C17H22N2O5S B3011914 N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide CAS No. 2199828-97-0](/img/structure/B3011914.png)
N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide, also known as NSC-652287, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of several important enzymes involved in cancer cell proliferation and survival, making it a promising candidate for further development as a cancer therapy.
Wirkmechanismus
N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide inhibits the activity of several enzymes involved in cancer cell proliferation and survival, including HDACs and tubulin. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and inhibition of oncogenes, leading to decreased cancer cell proliferation and increased apoptosis.
Tubulin is a protein involved in the formation of microtubules, which are important for cell division and cell motility. Inhibition of tubulin can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide has been shown to have several biochemical and physiological effects, including inhibition of HDAC activity, inhibition of tubulin polymerization, and induction of apoptosis in cancer cells. These effects have been demonstrated in vitro and in vivo, making N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide a promising candidate for further development as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide is its specificity for HDACs and tubulin, making it a promising candidate for cancer therapy with potentially fewer side effects than other chemotherapy agents. However, one limitation is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide, including:
1. Optimization of synthesis methods to increase yields and purity of the final product.
2. Further characterization of the biochemical and physiological effects of N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide in vitro and in vivo.
3. Development of more potent analogs of N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide for improved cancer therapy.
4. Investigation of the potential use of N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide in combination with other chemotherapy agents for increased efficacy.
5. Investigation of the potential use of N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide in other disease states, such as neurodegenerative disorders.
Conclusion:
N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide is a promising small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Its specificity for HDACs and tubulin make it a promising candidate for cancer therapy with potentially fewer side effects than other chemotherapy agents. Further research is needed to optimize synthesis methods and investigate the potential use of N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide in combination with other chemotherapy agents for increased efficacy.
Synthesemethoden
The synthesis of N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide involves several steps, including the reaction of oxan-4-ylsulfonyl chloride with aniline to form an intermediate, which is then reacted with N-methyl-2-oxoethylamine to form the final product. This synthesis method has been optimized and improved over time to increase yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including histone deacetylases (HDACs) and tubulin. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, making N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide a promising candidate for further development as a cancer therapy.
Eigenschaften
IUPAC Name |
N-methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-3-17(21)19(2)12-16(20)18-13-5-4-6-15(11-13)25(22,23)14-7-9-24-10-8-14/h3-6,11,14H,1,7-10,12H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVCPLTULRBLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)S(=O)(=O)C2CCOCC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011831.png)
![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)
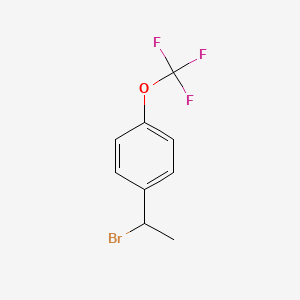
![4-[4-(Dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine](/img/structure/B3011834.png)
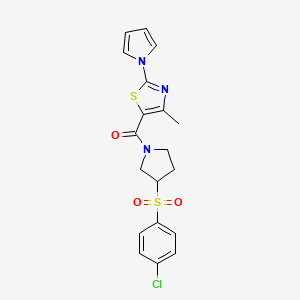

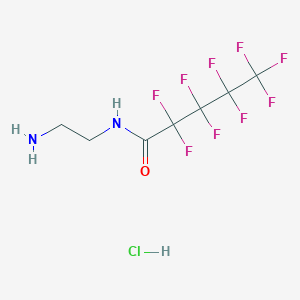
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3011849.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)
